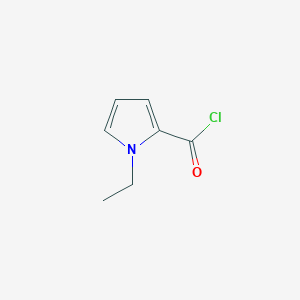![molecular formula C29H27N3O2 B13948237 Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- CAS No. 50668-46-7](/img/structure/B13948237.png)
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a furo[3,4-b]pyridin-7(5H)-one core with two indole groups attached, making it a unique and potentially valuable molecule in various fields of scientific research.
準備方法
The synthesis of Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- can be achieved through several synthetic routes. One common method involves the use of an Rh-catalyzed tandem reaction, which allows for the construction of the furo[3,4-b]pyridine core along with the attachment of the indole groups . The reaction conditions typically involve the use of specific solvents and temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the compound.
化学反応の分析
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced forms of the compound.
科学的研究の応用
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In medicine, this compound may be explored for its potential use in treating various diseases and conditions. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for drug development. In the industry, it can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- can be compared with other similar compounds, such as furo[3,2-b]pyridin-7-amine and furo[3,2-c]pyridine-based photosensitizers . These compounds share some structural similarities but differ in their specific functional groups and properties. The unique structure of Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- makes it distinct and potentially more versatile in its applications.
特性
CAS番号 |
50668-46-7 |
|---|---|
分子式 |
C29H27N3O2 |
分子量 |
449.5 g/mol |
IUPAC名 |
5,5-bis(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C29H27N3O2/c1-5-31-18(3)25(20-12-7-9-15-23(20)31)29(22-14-11-17-30-27(22)28(33)34-29)26-19(4)32(6-2)24-16-10-8-13-21(24)26/h7-17H,5-6H2,1-4H3 |
InChIキー |
UXFQRLQOVIFPQK-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=O)O3)N=CC=C4)C5=C(N(C6=CC=CC=C65)CC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


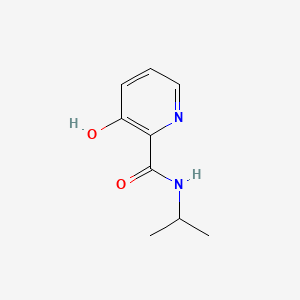

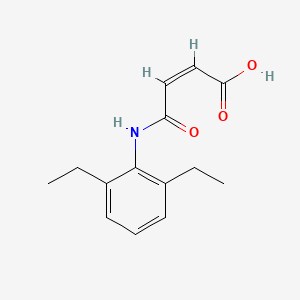
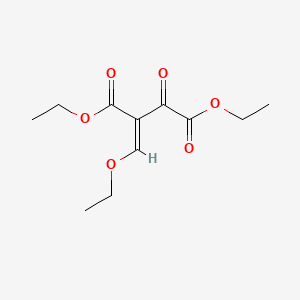
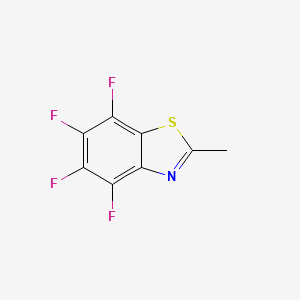
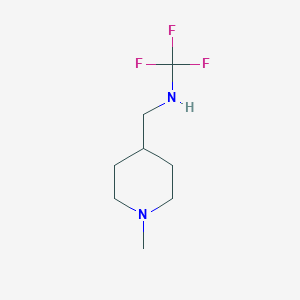
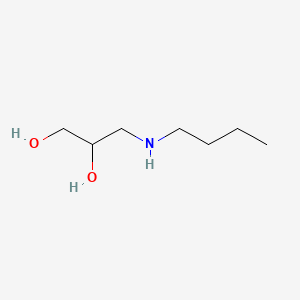
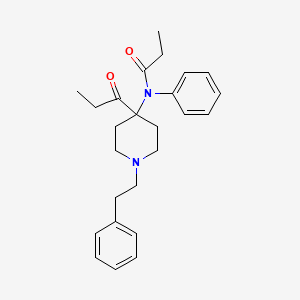
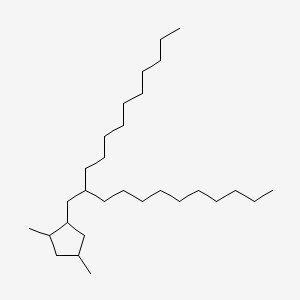
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
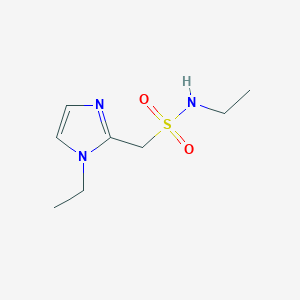
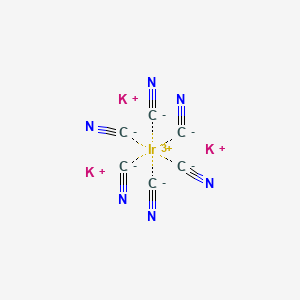
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
